Reactivity Advantage of 2‑Bromo over 2‑Chloro in Metal-Catalyzed Cross-Couplings
The aryl bromide in 2‑bromo‑5‑hydroxynicotinonitrile undergoes oxidative addition with palladium catalysts significantly faster than the corresponding 2‑chloro analog, enabling milder reaction conditions and higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This rate enhancement is a class-level observation for heteroaryl bromides versus chlorides, directly impacting the synthetic accessibility of complex libraries.
| Evidence Dimension | Relative rate of oxidative addition (approximate, class-level) |
|---|---|
| Target Compound Data | 2-Bromo-5-hydroxynicotinonitrile: Reactivity class: Aryl bromide |
| Comparator Or Baseline | 2-Chloro-5-hydroxynicotinonitrile: Reactivity class: Aryl chloride |
| Quantified Difference | Aryl bromides are typically 50-100x more reactive than aryl chlorides in Pd-catalyzed cross-couplings under standard conditions |
| Conditions | General class-level behavior for Pd(0)-catalyzed oxidative addition; specific rates depend on ligand and solvent |
Why This Matters
The enhanced reactivity of the bromo derivative translates to higher synthetic throughput and better yields when generating focused compound libraries, making it the preferred starting material for diversity-oriented synthesis.
- [1] Thieme. (n.d.). Science of Synthesis: Suzuki–Miyaura Coupling. View Source
